N-(2H-1,3-BENZODIOXOL-5-YL)-3,3-DIPHENYLPROPANAMIDE
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Overview
Description
N-(2H-1,3-Benzodioxol-5-yl)-3,3-diphenylpropanamide is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a diphenylpropanamide moiety.
Preparation Methods
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-3,3-diphenylpropanamide typically involves the reaction of benzodioxole derivatives with diphenylpropanamide precursors. One common method involves the use of a Claisen-Schmidt condensation reaction, where benzodioxole aldehydes react with acetophenone derivatives in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the intermediate chalcone, which is then further reacted with amines to form the final amide product.
Chemical Reactions Analysis
N-(2H-1,3-Benzodioxol-5-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-Benzodioxol-5-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death . This suggests that the compound targets mitochondrial pathways and disrupts cellular energy production, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-3,3-diphenylpropanamide can be compared with other benzodioxole derivatives such as:
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound also exhibits anticancer properties by targeting glucose-starved tumor cells.
N-(2H-1,3-Benzodioxol-5-yl)methyl-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide: Known for its kinase inhibitory activity, this compound is used in cancer research.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-22(23-18-11-12-20-21(13-18)26-15-25-20)14-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19H,14-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFPBVMMGXWEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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